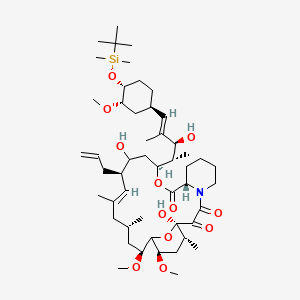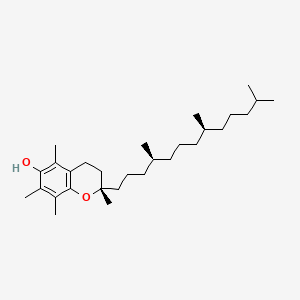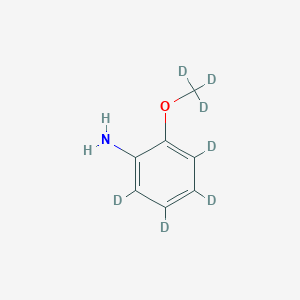![molecular formula C36H44FeP2 10* B1146354 (R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine CAS No. 158923-09-2](/img/structure/B1146354.png)
(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is a chiral phosphine ligand that plays a crucial role in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine typically involves the reaction of a ferrocene derivative with dicyclohexylphosphine and diphenylphosphine. The process often requires the use of a base, such as sodium hydride, to deprotonate the phosphine ligands, facilitating their attachment to the ferrocene core. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine ligands.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in large-scale industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine undergoes various types of reactions, including:
Oxidation: The phosphine ligands can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Coordination: It can form coordination complexes with transition metals, which are essential for its catalytic activity.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce derivatives with different substituents on the phosphine ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is widely used as a ligand in asymmetric catalysis. It is particularly effective in hydrogenation reactions, where it helps produce enantiomerically pure products. Its ability to induce high enantioselectivity makes it a valuable tool in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
In biology and medicine, ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is used in the synthesis of chiral drugs. Its role in asymmetric catalysis allows for the production of enantiomerically pure drug molecules, which are often more effective and have fewer side effects than their racemic counterparts.
Industry
In the industrial sector, this compound is used in the production of various fine chemicals and pharmaceuticals. Its ability to catalyze reactions with high enantioselectivity makes it an essential component in the manufacturing processes of many high-value products.
Mécanisme D'action
The mechanism of action of ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine involves its coordination to a transition metal center, forming a chiral metal complex. This complex then interacts with the substrate, inducing asymmetry in the reaction and leading to the formation of enantiomerically pure products. The specific molecular targets and pathways depend on the type of reaction and the substrate involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-[(1R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine: The enantiomer of the compound , used in similar applications but induces opposite enantioselectivity.
Bis(diphenylphosphino)ferrocene: Another ferrocene-based phosphine ligand, used in various catalytic reactions but with different steric and electronic properties.
1,1’-Bis(diphenylphosphino)ferrocene: A related compound with two diphenylphosphine groups, used in asymmetric catalysis but with different coordination behavior.
Uniqueness
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is unique due to its specific chiral configuration and the presence of both dicyclohexylphosphino and diphenylphosphino groups. This combination provides a unique steric and electronic environment, making it highly effective in inducing enantioselectivity in catalytic reactions.
Propriétés
InChI |
InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,14-18,23-25,28-29H,4-5,10-13,19-22H2,1H3;1-5H;/t25-;;/m1../s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOOIDCKLIQAJV-KHZPMNTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44FeP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158923-09-2 |
Source


|
| Record name | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B1146275.png)
![[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide](/img/structure/B1146278.png)

![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)


![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)

![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)
